molecular formula C8H16O3 B1581139 2-Ethoxyethyl isobutyrate CAS No. 54396-97-3

2-Ethoxyethyl isobutyrate

Cat. No.: B1581139
CAS No.: 54396-97-3
M. Wt: 160.21 g/mol
InChI Key: ANSOCBLHUNAGRK-UHFFFAOYSA-N
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Description

2-Ethoxyethyl isobutyrate is an organic compound with the molecular formula C8H16O3. It is an ester formed from isobutyric acid and 2-ethoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

2-Ethoxyethyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester product.

In industrial production, the process may involve continuous flow reactors to optimize the reaction efficiency and scalability. The reactants are mixed in the presence of a catalyst, and the product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

2-Ethoxyethyl isobutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and 2-ethoxyethanol.

    Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents, to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted products.

Scientific Research Applications

2-Ethoxyethyl isobutyrate has several applications in scientific research and industry:

    Solvent: It is used as a solvent in various chemical reactions and formulations due to its ability to dissolve a wide range of substances.

    Intermediate: This compound serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

    Coating and Paints: It is used in the formulation of coatings and paints, providing desirable properties such as improved flow and leveling.

    Plasticizers: this compound is used as a plasticizer in the production of plastics, enhancing their flexibility and durability.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl isobutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyric acid and 2-ethoxyethanol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

2-Ethoxyethyl isobutyrate can be compared with other esters, such as:

    Ethyl acetate: A commonly used solvent with a similar ester functional group but different alkyl chains.

    Methyl butyrate: Another ester with a similar structure but different alkyl groups, used in flavorings and fragrances.

    Propyl acetate: Used as a solvent in coatings and inks, with a similar ester group but different alkyl chains.

The uniqueness of this compound lies in its specific combination of isobutyric acid and 2-ethoxyethanol, which imparts distinct chemical and physical properties suitable for various applications.

Properties

IUPAC Name

2-ethoxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-10-5-6-11-8(9)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSOCBLHUNAGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068952
Record name 2-Ethoxyethyl isobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54396-97-3
Record name Propanoic acid, 2-methyl-, 2-ethoxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54396-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-, 2-ethoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 2-ethoxyethyl ester
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Record name 2-Ethoxyethyl isobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.751
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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